molecular formula C16H13NO2 B12941142 (S)-2-Amino-2-(anthracen-9-yl)acetic acid

(S)-2-Amino-2-(anthracen-9-yl)acetic acid

Cat. No.: B12941142
M. Wt: 251.28 g/mol
InChI Key: IINMAOAZNKNHNK-HNNXBMFYSA-N
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Description

(S)-2-Amino-2-(anthracen-9-yl)acetic acid is a chiral amino acid derivative that features an anthracene moiety attached to the alpha carbon of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid typically involves the use of anthracene derivatives and amino acid precursors. One common method involves the reaction of anthracene-9-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(anthracen-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives from oxidation, dihydroanthracene from reduction, and various substituted amino acid derivatives from substitution reactions.

Scientific Research Applications

(S)-2-Amino-2-(anthracen-9-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to intercalate with DNA.

    Industry: It is used in the development of fluorescent probes and sensors for detecting various analytes .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)acetic acid involves its ability to interact with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: A precursor in the synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid.

    Anthracene-9-methanol: Another anthracene derivative with different functional groups.

    9,10-Dihydroanthracene: A reduced form of anthracene.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino acid and an anthracene moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-amino-2-anthracen-9-ylacetic acid

InChI

InChI=1S/C16H13NO2/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1

InChI Key

IINMAOAZNKNHNK-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N

Origin of Product

United States

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